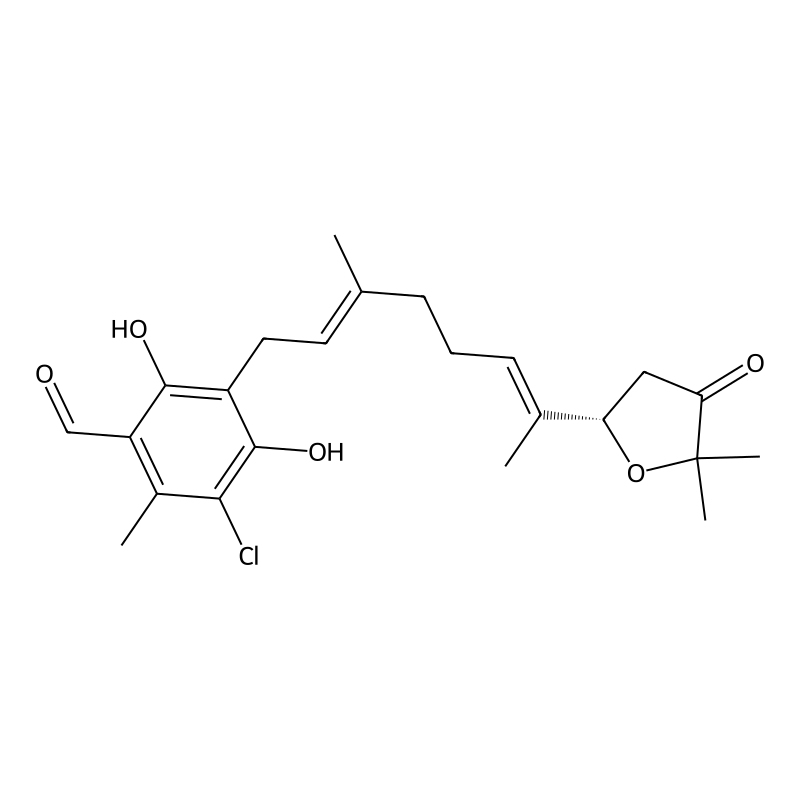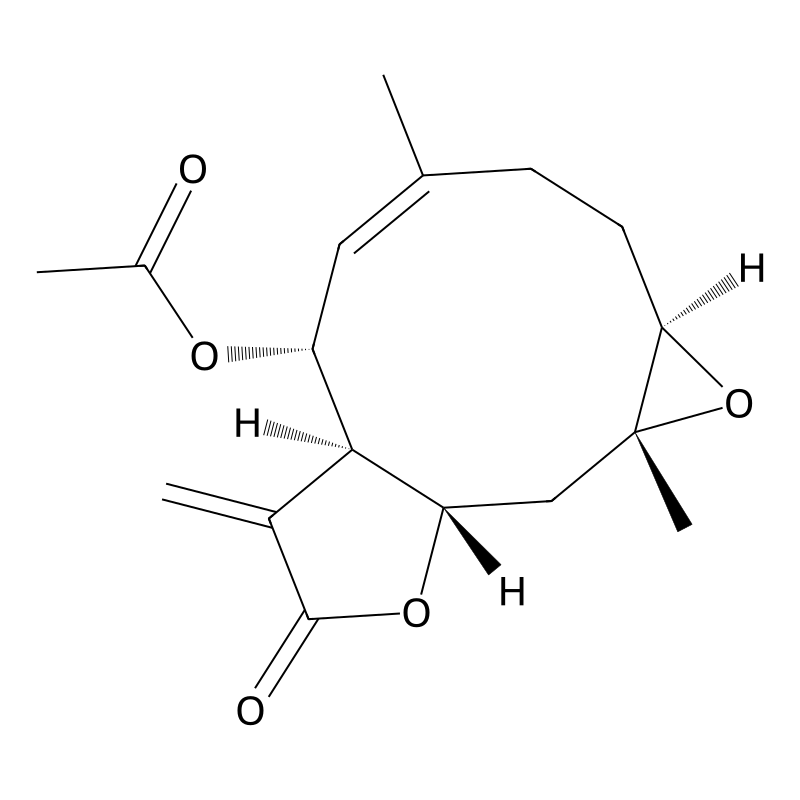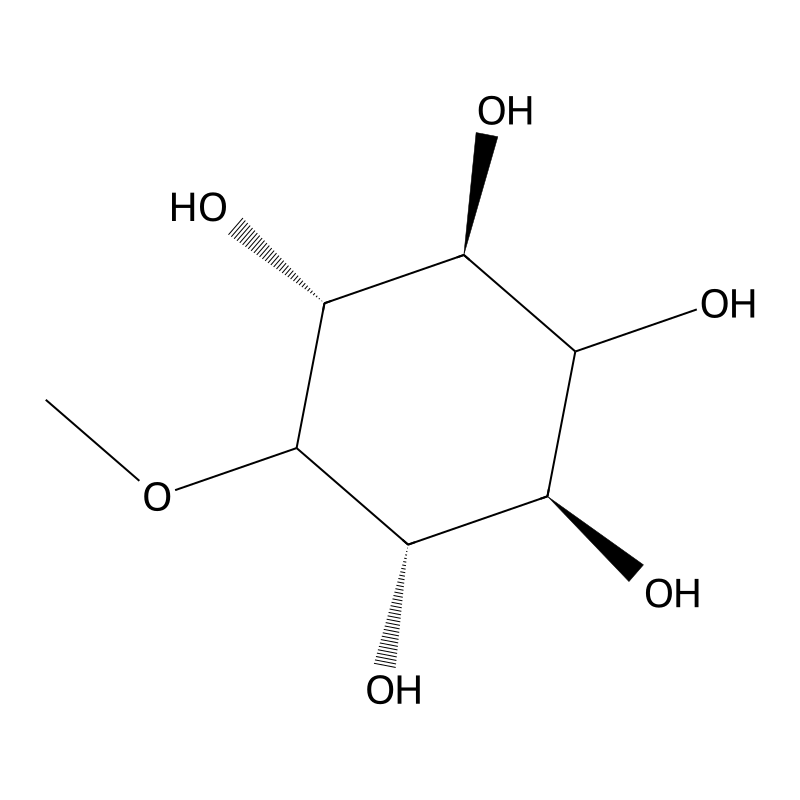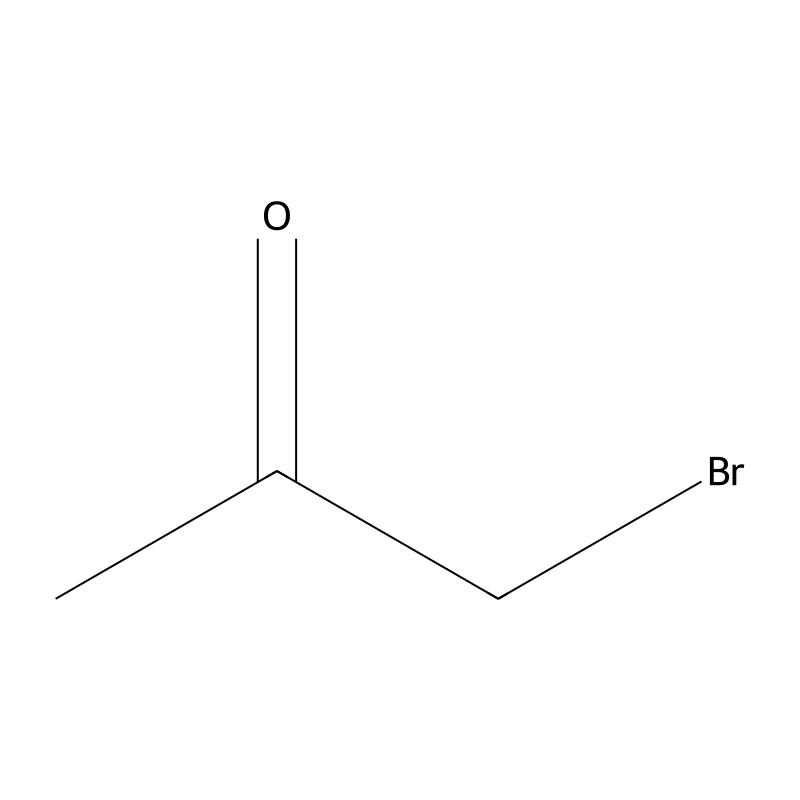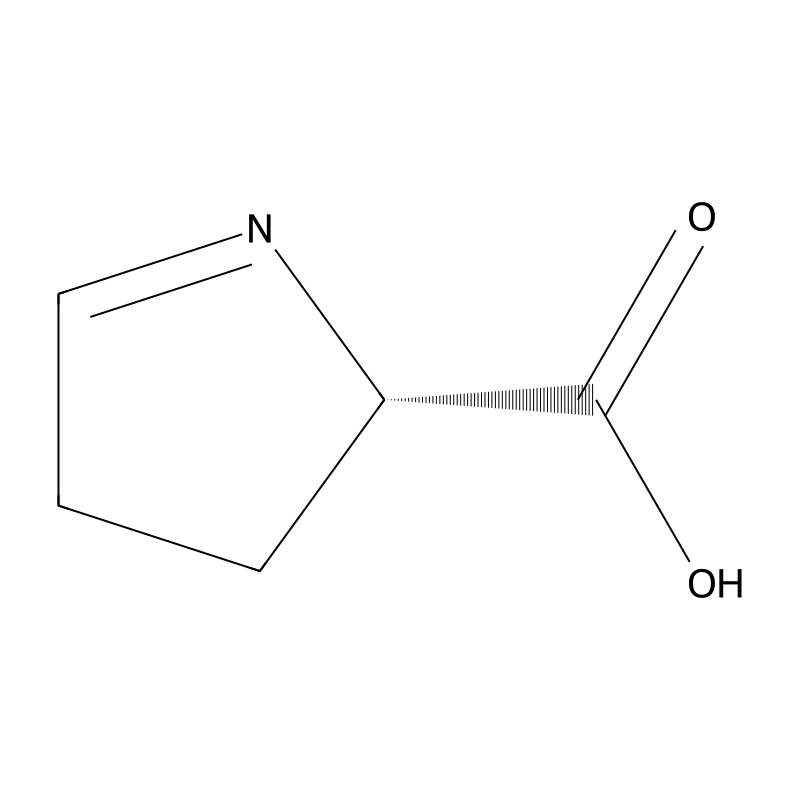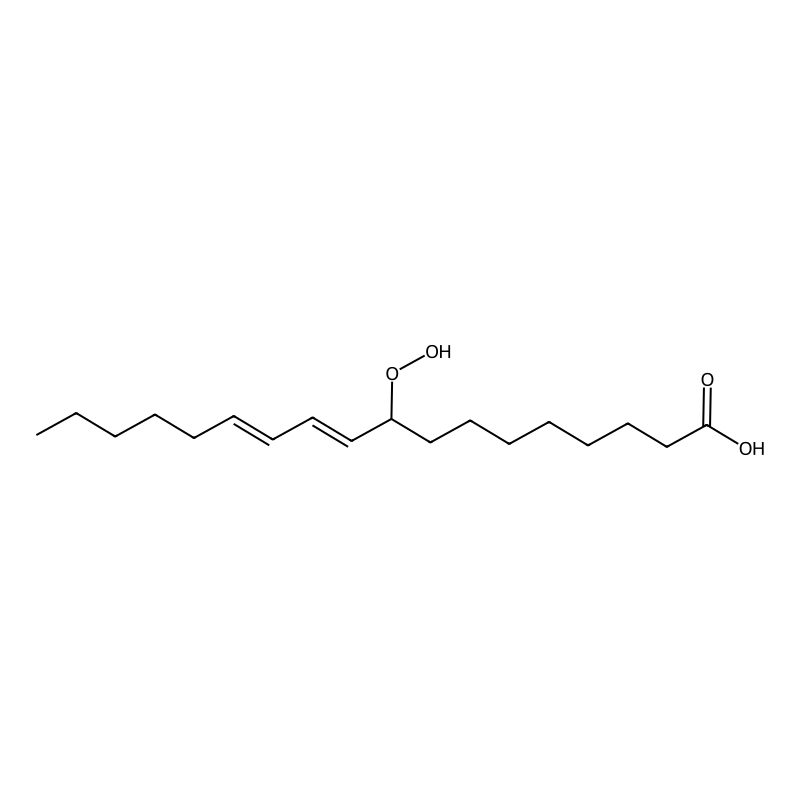4-(Methylsulfanyl)benzyl methyl sulfide
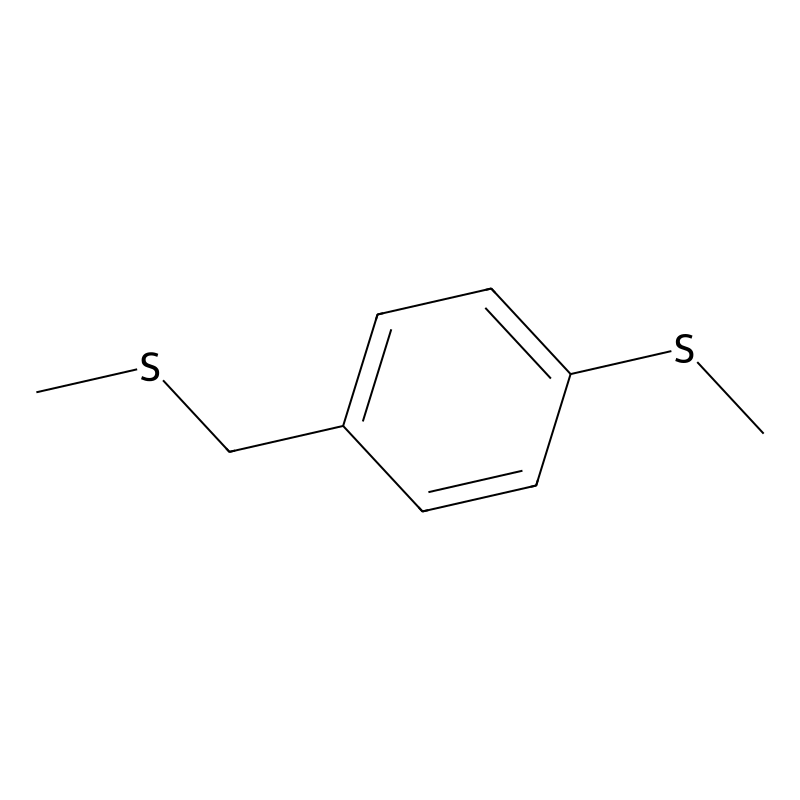
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Chemical Synthesis
Application Summary: “4-(Methylsulfanyl)benzyl methyl sulfide” is used in the synthesis of various aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides . These compounds are useful starting materials for the synthesis of many organic compounds .
Methods of Application: The compound was synthesized using four different methods and characterized by 1H NMR, FT-IR, and Gas chromatography . The reaction conditions of different synthesis methods were studied from the aspects of time, solvent, base, and dispersant .
Results or Outcomes: Twenty-four aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides were synthesized . The molecular structures of six different sulfide compounds have been determined by single-crystal X-ray crystallography .
Antibacterial Agent
4-(Methylsulfanyl)benzyl methyl sulfide, also known as benzyl methyl sulfide, is an organic compound characterized by its aromatic structure. The chemical formula for this compound is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol. This compound features a benzene ring substituted with a methylthio group and a methyl sulfide group, resulting in unique properties and applications in various fields. It is typically encountered as a colorless liquid with a distinctive odor reminiscent of burnt or meaty substances, making it relevant in flavoring and fragrance industries .
- Nucleophilic Substitution Reactions: The sulfur atom can act as a leaving group in reactions with nucleophiles, leading to the formation of various derivatives.
- Oxidation Reactions: This compound can be oxidized to sulfoxides or sulfones under appropriate conditions, altering its chemical properties and reactivity.
- Electrophilic Aromatic Substitution: The presence of the methylthio group can influence the reactivity of the aromatic ring, allowing for further substitution reactions.
These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds.
The synthesis of 4-(Methylsulfanyl)benzyl methyl sulfide can be achieved through various methods:
- Alkylation Reactions: A common approach involves the alkylation of benzyl chloride with sodium methyl sulfide under basic conditions.
- Condensation Reactions: Another method includes the condensation of thiol compounds with aromatic aldehydes in the presence of acid catalysts.
- Reduction Reactions: Reduction of sulfoxides or sulfones derived from benzyl derivatives can also yield this compound.
These methods allow for the controlled synthesis of 4-(Methylsulfanyl)benzyl methyl sulfide with desired purity and yield.
4-(Methylsulfanyl)benzyl methyl sulfide finds applications primarily in:
- Flavoring Agents: Due to its characteristic odor, it is used in food products to impart savory flavors.
- Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and scented products.
- Chemical Intermediates: It serves as a precursor for synthesizing other sulfur-containing compounds used in pharmaceuticals and agrochemicals.
Several compounds share structural similarities with 4-(Methylsulfanyl)benzyl methyl sulfide. Here is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Benzyl Methyl Sulfide | C₈H₁₀S | Colorless liquid; used in flavoring |
| 4-(Methylthio)benzyl bromide | C₈H₉BrS | Contains bromine; used in organic synthesis |
| Methylthioethanol | C₅H₁₂OS | Alcohol functional group; different odor profile |
| 4-Methylthioaniline | C₇H₉NS | Amino group present; used in dye synthesis |
4-(Methylsulfanyl)benzyl methyl sulfide stands out due to its specific combination of sulfur functionalities and aromatic characteristics, making it particularly useful in flavoring applications compared to others that may serve different roles or have distinct properties.

